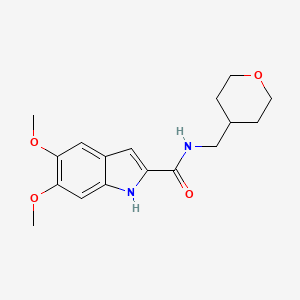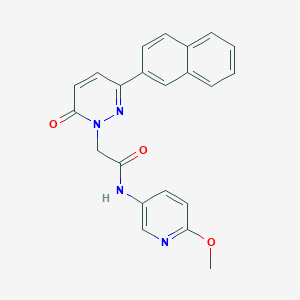![molecular formula C23H25N5O3 B10983524 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide](/img/structure/B10983524.png)
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyrazine core and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,4-b]pyrazine core, followed by the attachment of the indole moiety and the butanamide side chain. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups .
Scientific Research Applications
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives
- 1H-indole derivatives
Uniqueness
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide stands out due to its unique combination of a pyrrolo[3,4-b]pyrazine core and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H25N5O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)indol-4-yl]butanamide |
InChI |
InChI=1S/C23H25N5O3/c1-15(2)8-13-27-14-9-16-17(5-3-6-18(16)27)26-19(29)7-4-12-28-22(30)20-21(23(28)31)25-11-10-24-20/h3,5-6,9-11,14-15H,4,7-8,12-13H2,1-2H3,(H,26,29) |
InChI Key |
QSDPCJZKSWFSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C(=O)C4=NC=CN=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B10983441.png)
![N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983443.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B10983444.png)
![2-[(9-Oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]acetamide](/img/structure/B10983453.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[3-(pyrrolidin-1-ylcarbonyl)phenyl]urea](/img/structure/B10983464.png)

![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(1H-indol-4-yl)acetamide](/img/structure/B10983473.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B10983481.png)
![N-[4-(acetylamino)phenyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10983484.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983494.png)

![N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B10983508.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B10983512.png)
![N-[2-(3-Hydroxy-2-oxo-1,2-dihydroquinoxalin-1-YL)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}acetamide](/img/structure/B10983518.png)
